PSB 1115

Vue d'ensemble

Description

PSB 1115 est un antagoniste hautement sélectif et hydrosoluble du récepteur adénosinique A2B humain. Il est connu pour sa capacité à inhiber l'inhibition de la contraction induite par l'acide 2,4,6-trinitrobenzenesulfonique (TNBS) sur les contractions de l'acétylcholine (ACh) . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de l'inflammation et de la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

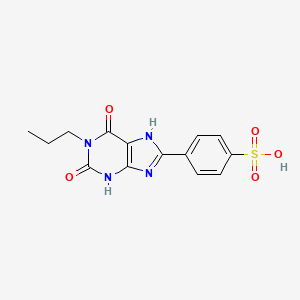

La synthèse de PSB 1115 implique la préparation de l'acide 4-(2,3,6,7-tétrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzènesulfonique. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau purine : Le noyau purine est synthétisé par une série de réactions de condensation impliquant des produits de départ appropriés.

Introduction du groupe propyle : Le groupe propyle est introduit par des réactions d'alkylation.

Sulfonation : La dernière étape implique la sulfonation du cycle aromatique pour introduire le groupe acide sulfonique.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PSB 1115 subit principalement les types de réactions suivants :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau purine.

Réduction : Des réactions de réduction peuvent se produire, en particulier au niveau du groupe acide sulfonique.

Substitution : Les réactions de substitution sont courantes, en particulier celles impliquant le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions acides ou basiques.

Principaux produits

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil de recherche pour étudier les propriétés et les fonctions des récepteurs adénosiniques.

Biologie : Étudié pour son rôle dans la modulation des processus biologiques tels que l'inflammation et la réponse immunitaire.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de pathologies comme la maladie inflammatoire de l'intestin et la douleur chronique.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur adénosinique A2B. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation et la perception de la douleur. En bloquant le récepteur A2B, this compound peut inhiber les effets pro-inflammatoires médiés par ce récepteur, réduisant ainsi l'inflammation et la douleur . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la modulation des voies de signalisation en aval .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Immunotherapy

Recent studies have highlighted the potential of PSB 1115 in cancer immunotherapy. The compound acts as an irreversible antagonist to the A2B receptor, facilitating long-lasting receptor blockade, which is crucial for enhancing immune responses against tumors. For instance, a study demonstrated that this compound could stabilize isolated A2B receptor proteins, enabling crystallization and structural determination, essential for drug design in cancer therapy .

1.2 Gastrointestinal Disorders

This compound has been investigated for its role in gastrointestinal diseases, specifically its ability to inhibit adenosine-induced fluid secretion in colonic tissues. In experiments with mice, this compound effectively suppressed elevated fluid secretion induced by adenosine, indicating its therapeutic potential for treating diarrhea-related conditions . The compound showed an IC50 value of 84.0 nM in inhibiting cAMP elevation in T84 cells, which are used as a model for intestinal epithelial cells .

Cardiovascular Research

2.1 Regulation of Vascular Tone

Research has indicated that this compound plays a significant role in cardiovascular responses by regulating vascular tone through its action on A2A and A2B receptors. Studies have shown that selective antagonism of these receptors can lead to regionally selective cardiovascular responses, suggesting that this compound could be utilized to manage conditions related to vascular dysfunction .

Biochemical Characterization

3.1 Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied to determine its selectivity and potency compared to other antagonists. The following table summarizes the binding affinities of this compound and other related compounds:

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| This compound | >10,000 | High |

| PSB 603 | >10,000 | Moderate |

| MRS-1523 | >10,000 | Low |

| SCH 58261 | <100 | High |

This data illustrates that while this compound has high selectivity for the A2B receptor, its binding affinity indicates it may not be as potent as other compounds under certain conditions .

Case Studies

4.1 Study on Adenosine Receptor Modulation

In a study examining the modulation of adenosine receptors using various antagonists, including this compound, it was found that the compound effectively blocked cAMP accumulation induced by adenosine agonists in cell lines expressing A2B receptors. This blockade was significant for understanding how to manipulate adenosine signaling pathways in therapeutic contexts .

4.2 In Vivo Studies on Fluid Secretion

Another case study focused on the effects of this compound on fluid secretion in animal models demonstrated that the compound could significantly reduce fluid accumulation in colonic loops following adenosine administration. This finding supports its potential use in treating gastrointestinal disorders characterized by excessive fluid secretion .

Mécanisme D'action

PSB 1115 exerts its effects by selectively antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation and pain perception. By blocking the A2B receptor, this compound can inhibit the pro-inflammatory effects mediated by this receptor, thereby reducing inflammation and pain . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

PSB 603 : Un autre antagoniste du récepteur adénosinique A2B avec des propriétés similaires mais une structure chimique différente.

MRS 1754 : Un antagoniste sélectif du récepteur A2B connu pour sa haute affinité et sa puissance.

Alloxazine : Un composé qui cible également le récepteur A2B mais avec un mécanisme d'action différent.

Unicité de PSB 1115

This compound est unique en raison de sa haute sélectivité pour le récepteur adénosinique A2B et de sa solubilité dans l'eau, ce qui le rend approprié pour diverses études in vivo et in vitro. Sa capacité à inhiber l'inhibition de la contraction induite par le TNBS des contractions de l'acétylcholine le distingue encore des autres composés similaires .

Activité Biologique

PSB-1115 is a selective antagonist of the adenosine A2B receptor (A2BAR), which plays a significant role in various physiological and pathological processes, including inflammation, cancer, and renal function. This article reviews the biological activity of PSB-1115, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PSB-1115 is characterized as a water-soluble compound with a sulfonate group that enhances its selectivity for the A2BAR. Its structure allows it to effectively inhibit adenosine-induced signaling pathways by binding to the receptor without activating it. The compound has shown moderate selectivity among adenosine receptor subtypes, particularly against A1, A2A, and A3 receptors.

Binding Affinity

The binding affinity of PSB-1115 has been evaluated in various studies. Its IC50 value, which indicates the concentration required to inhibit 50% of receptor activity, is reported to be approximately 865 nM . In comparative studies, PSB-1115 demonstrated less potency than some irreversible antagonists but still serves as a useful tool for studying A2BAR functions in vivo.

Pharmacological Characterization

Table 1: Comparative Binding Affinities of PSB-1115 and Related Compounds

| Compound | Receptor Type | IC50 (nM) | Selectivity Ratio (A2A/A2B) |

|---|---|---|---|

| PSB-1115 | A2BAR | 865 ± 415 | 38-fold |

| PSB-603 | A2BAR | 10.6 | >94-fold |

| PSB-21500 | A2BAR (Irreversible) | 59.2 ± 20.1 | - |

This table summarizes the binding affinities of PSB-1115 compared to other compounds targeting the A2BAR. Notably, while PSB-1115 is less potent than some derivatives like PSB-603, it retains significant selectivity against other adenosine receptor subtypes.

Biological Effects in Case Studies

- Renal Function : In studies examining the role of adenosine receptors in renal physiology, PSB-1115 was shown to inhibit NECA-induced interleukin-6 expression and collagen secretion by fibroblasts, indicating its potential in modulating inflammatory responses in renal tissues .

- Gastrointestinal Function : Research involving colonic fluid secretion demonstrated that PSB-1115 effectively blocked adenosine-stimulated fluid secretion in mice. This suggests that targeting the A2BAR could be beneficial in treating diarrhea-related conditions .

- Cancer Therapy : The potential application of PSB-1115 in cancer therapy has been explored due to its ability to block A2BAR signaling pathways that promote tumor growth and metastasis. Its use as part of immunotherapy regimens is under investigation .

Propriétés

IUPAC Name |

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDRRQPGDSIMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415532 | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152529-79-8 | |

| Record name | 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152529-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.